N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes a methanesulfonyl group, an ethoxycarbonyl group, and an L-alanine moiety.
Preparation Methods
The preparation of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine can be achieved through various synthetic routes. One common method involves the reaction of L-alanine with 2-(methanesulfonyl)ethanol in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours . Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine involves its interaction with specific molecular targets. The methanesulfonyl group is known to be a good leaving group, which facilitates nucleophilic substitution reactions. The ethoxycarbonyl group can participate in esterification reactions, while the L-alanine moiety can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine can be compared with other similar compounds, such as:
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-D-alanine: This compound has a similar structure but with a different stereochemistry.
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-glycine: This compound lacks the methyl group present in L-alanine.
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-valine: This compound has a bulkier side chain compared to L-alanine.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
57849-45-3 |
---|---|
Molecular Formula |
C7H13NO6S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
(2S)-2-(2-methylsulfonylethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C7H13NO6S/c1-5(6(9)10)8-7(11)14-3-4-15(2,12)13/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/t5-/m0/s1 |
InChI Key |
WVONRYVEJLCEGB-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OCCS(=O)(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.